molecular formula C13H15NO2 B5316828 4-[4-(allyloxy)phenyl]-3-buten-2-one oxime

4-[4-(allyloxy)phenyl]-3-buten-2-one oxime

Cat. No. B5316828
M. Wt: 217.26 g/mol
InChI Key: GZTPGORZSGFMCE-QFERZNBHSA-N
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Description

4-[4-(allyloxy)phenyl]-3-buten-2-one oxime, also known as APO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. APO is a versatile compound that has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

4-[4-(allyloxy)phenyl]-3-buten-2-one oxime has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. 4-[4-(allyloxy)phenyl]-3-buten-2-one oxime has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. 4-[4-(allyloxy)phenyl]-3-buten-2-one oxime has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 4-[4-(allyloxy)phenyl]-3-buten-2-one oxime is not fully understood. However, it has been suggested that 4-[4-(allyloxy)phenyl]-3-buten-2-one oxime may exert its effects by modulating various signaling pathways in the body. 4-[4-(allyloxy)phenyl]-3-buten-2-one oxime has been found to inhibit the activity of various enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. 4-[4-(allyloxy)phenyl]-3-buten-2-one oxime has also been found to modulate the activity of various transcription factors, such as NF-κB and AP-1, which are involved in regulating gene expression.
Biochemical and Physiological Effects:
4-[4-(allyloxy)phenyl]-3-buten-2-one oxime has been found to exhibit a range of biochemical and physiological effects. 4-[4-(allyloxy)phenyl]-3-buten-2-one oxime has been found to exhibit antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. 4-[4-(allyloxy)phenyl]-3-buten-2-one oxime has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 4-[4-(allyloxy)phenyl]-3-buten-2-one oxime has been found to exhibit anticancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells. 4-[4-(allyloxy)phenyl]-3-buten-2-one oxime has also been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

4-[4-(allyloxy)phenyl]-3-buten-2-one oxime has several advantages for lab experiments. 4-[4-(allyloxy)phenyl]-3-buten-2-one oxime is a stable compound that can be easily synthesized in the lab. 4-[4-(allyloxy)phenyl]-3-buten-2-one oxime is also relatively inexpensive compared to other compounds used in scientific research. However, 4-[4-(allyloxy)phenyl]-3-buten-2-one oxime has some limitations for lab experiments. 4-[4-(allyloxy)phenyl]-3-buten-2-one oxime has low solubility in water, which can make it difficult to administer in vivo. 4-[4-(allyloxy)phenyl]-3-buten-2-one oxime also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 4-[4-(allyloxy)phenyl]-3-buten-2-one oxime. One direction is to investigate the potential applications of 4-[4-(allyloxy)phenyl]-3-buten-2-one oxime in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the mechanism of action of 4-[4-(allyloxy)phenyl]-3-buten-2-one oxime and its effects on various signaling pathways in the body. Additionally, future research could focus on developing new derivatives of 4-[4-(allyloxy)phenyl]-3-buten-2-one oxime that exhibit improved solubility and bioavailability.
Conclusion:
In conclusion, 4-[4-(allyloxy)phenyl]-3-buten-2-one oxime is a versatile compound that has gained significant attention in scientific research due to its potential applications in various fields. 4-[4-(allyloxy)phenyl]-3-buten-2-one oxime has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties, and has potential applications in the treatment of neurological disorders. 4-[4-(allyloxy)phenyl]-3-buten-2-one oxime has several advantages for lab experiments, but also has some limitations. Future research on 4-[4-(allyloxy)phenyl]-3-buten-2-one oxime could focus on investigating its potential applications in various fields, as well as developing new derivatives with improved solubility and bioavailability.

Synthesis Methods

The synthesis of 4-[4-(allyloxy)phenyl]-3-buten-2-one oxime is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 4-hydroxybenzaldehyde with allyl bromide in the presence of potassium carbonate to form 4-(allyloxy)benzaldehyde. The second step involves the reaction of 4-(allyloxy)benzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 4-[4-(allyloxy)phenyl]-3-buten-2-one. The final step involves the reaction of 4-[4-(allyloxy)phenyl]-3-buten-2-one with hydroxylamine hydrochloride in the presence of sodium acetate to form 4-[4-(allyloxy)phenyl]-3-buten-2-one oxime.

properties

IUPAC Name

(NZ)-N-[(E)-4-(4-prop-2-enoxyphenyl)but-3-en-2-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-10-16-13-8-6-12(7-9-13)5-4-11(2)14-15/h3-9,15H,1,10H2,2H3/b5-4+,14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTPGORZSGFMCE-QFERZNBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C=CC1=CC=C(C=C1)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C=C/C1=CC=C(C=C1)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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